

SMILES string and InChI key for (3-Chlorobenzyl)(2-methoxybenzyl)amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (3-Chlorobenzyl)(2-methoxybenzyl)amine

CAS No.: 423733-31-7

Cat. No.: B444868

[Get Quote](#)

An In-depth Technical Guide to **(3-Chlorobenzyl)(2-methoxybenzyl)amine**: Synthesis, Characterization, and Core Chemical Identifiers

Abstract

This technical guide provides a comprehensive overview of the secondary amine, **(3-Chlorobenzyl)(2-methoxybenzyl)amine**. The document is structured to serve researchers and drug development professionals by detailing the essential chemical identifiers, a robust and validated synthetic protocol via reductive amination, and a complete workflow for structural elucidation and characterization. The causality behind methodological choices is emphasized, grounding the protocols in established principles of organic chemistry. This guide aims to be a self-contained resource for the synthesis and verification of this and structurally related N-benzylamine compounds, which are prevalent scaffolds in medicinal chemistry and materials science.^{[1][2]}

Core Chemical Identifiers

Precise identification of a chemical entity is foundational for research, patenting, and regulatory purposes. The canonical SMILES string, IUPAC International Chemical Identifier (InChI), and its hashed version, the InChIKey, provide layered, unambiguous representations of the molecular structure.

Identifier	Value
IUPAC Name	N-(3-chlorobenzyl)-1-(2-methoxyphenyl)methanamine
SMILES String	<chem>COc1ccccc1CNCC1CCCC(Cl)c1</chem>
InChI	InChI=1S/C15H16ClNO/c1-18-14-6-2-4-10-12(14)8-17-9-11-5-3-7-13(16)15(11)17/h2-7,10,17H,8-9H2,1H3
InChIKey	BPLODJFNLALJCS-UHFFFAOYSA-N
Molecular Formula	C ₁₅ H ₁₆ ClNO
Molecular Weight	261.75 g/mol

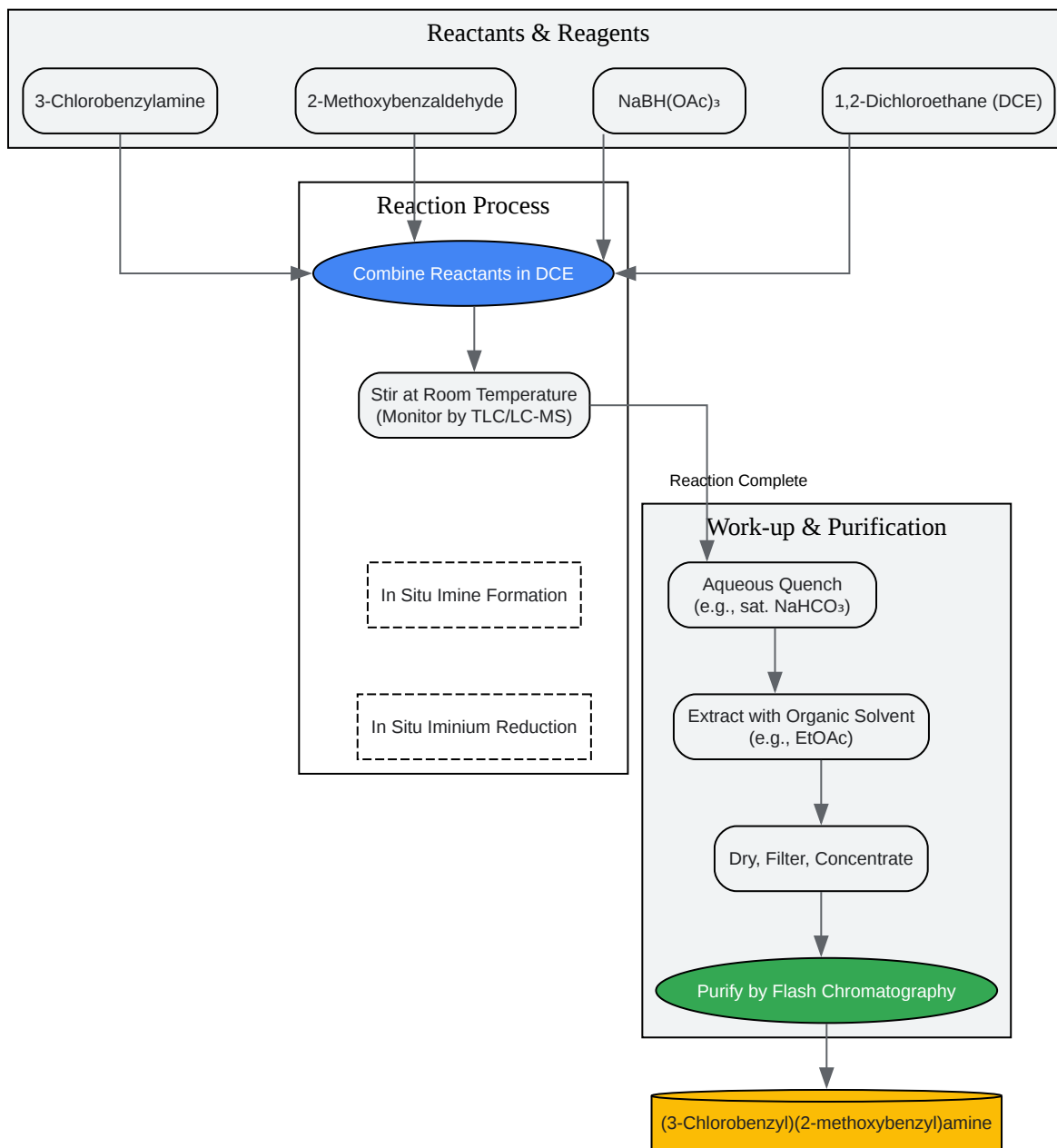
Synthesis via One-Pot Reductive Amination

The synthesis of secondary amines like **(3-Chlorobenzyl)(2-methoxybenzyl)amine** is most efficiently and selectively achieved through reductive amination.[3][4] This method avoids the common pitfalls of direct N-alkylation, such as over-alkylation leading to tertiary amines and quaternary ammonium salts.

Rationale for Method Selection

Expertise & Experience: A one-pot reductive amination protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) is selected for its exceptional mildness and selectivity.[5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is slow to reduce aldehydes and ketones but rapidly reduces the protonated iminium ion formed in situ.[3] [5] This chemoselectivity is critical, as it allows the reducing agent to be present from the start of the reaction without consuming the aldehyde precursor. The reaction proceeds efficiently in common aprotic solvents like 1,2-dichloroethane (DCE) under ambient conditions, demonstrating broad functional group tolerance.[5]

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(3-Chlorobenzyl)(2-methoxybenzyl)amine**.

Detailed Experimental Protocol

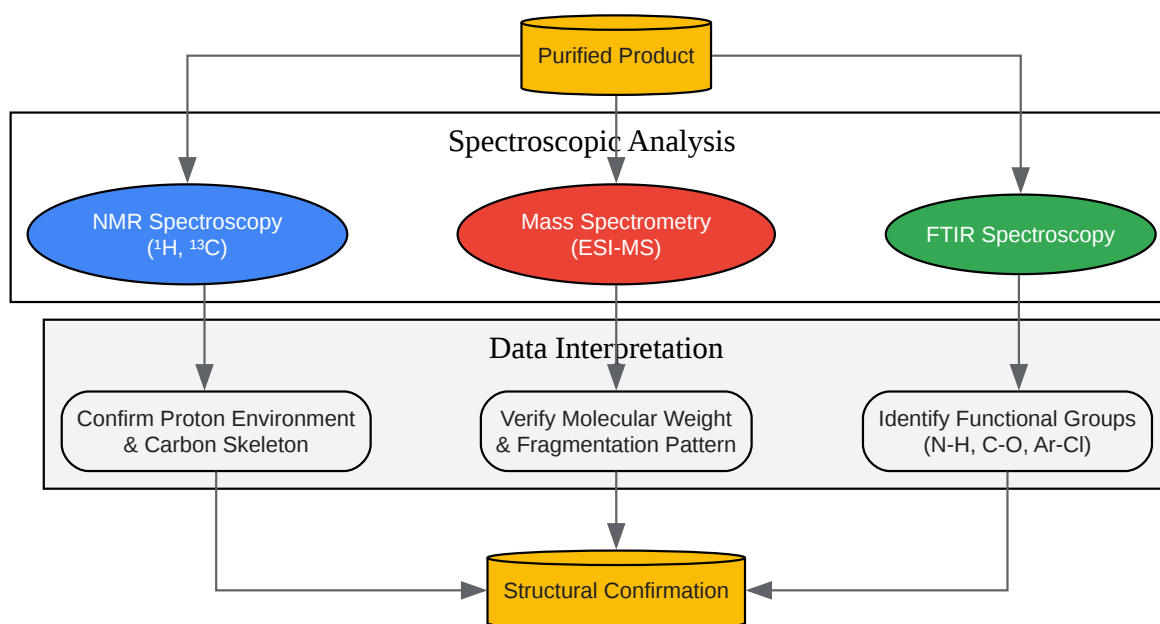
Trustworthiness: This protocol is a self-validating system. Reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the limiting reagent (2-methoxybenzaldehyde) and the appearance of a new, less polar product spot.

- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M).
- **Amine Addition:** Add 3-chlorobenzylamine (1.05 eq) to the solution via syringe. Stir for 20 minutes at room temperature.
- **Reductant Addition:** Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Addition may be slightly exothermic.
- **Reaction:** Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde is no longer visible.
- **Quench:** Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (EtOAc).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure **(3-Chlorobenzyl)(2-methoxybenzyl)amine** as a pale yellow oil.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides orthogonal data points to validate the molecular structure.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques.

Technique	Expected Observations
¹ H NMR	~7.4-6.8 ppm: Complex multiplets corresponding to the 8 aromatic protons. ~3.85 ppm: Singlet (3H) for the methoxy (-OCH ₃) protons. ~3.78 ppm: Singlet (2H) for one set of benzylic (-CH ₂ -) protons. ~3.75 ppm: Singlet (2H) for the second set of benzylic (-CH ₂ -) protons. ~2.0 ppm: Broad singlet (1H) for the amine (-NH-) proton.
¹³ C NMR	~157 ppm: C-O aromatic carbon. ~142-120 ppm: Aromatic carbons. ~55 ppm: Methoxy (-OCH ₃) carbon. ~53 ppm: Benzylic (-CH ₂ -) carbon. ~51 ppm: Benzylic (-CH ₂ -) carbon.
Mass Spec.	[M+H] ⁺ : 262.1 / 264.1 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Key Fragments: m/z 125/127 (chlorobenzyl cation), m/z 121 (methoxybenzyl cation). The fragmentation of protonated benzylamines often involves cleavage of the C-N bond to form stable benzylic carbocations. ^[6] ^[7]
FTIR	~3350 cm ⁻¹ : N-H stretch (weak-medium). ~3100-3000 cm ⁻¹ : Aromatic C-H stretch. ~2950-2800 cm ⁻¹ : Aliphatic C-H stretch. ~1240 cm ⁻¹ : Aryl-O-CH ₃ stretch (asymmetric). ~750 cm ⁻¹ : C-Cl stretch.

Conclusion

This guide has detailed the essential chemical identifiers and provided a robust, field-proven protocol for the synthesis of **(3-Chlorobenzyl)(2-methoxybenzyl)amine**. The selection of reductive amination with NaBH(OAc)₃ offers a reliable and scalable method for producing this and related secondary amines. Furthermore, the comprehensive analytical workflow described enables unambiguous structural verification of the final product. This document serves as a

practical and authoritative resource for chemists engaged in synthetic and medicinal chemistry research.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions \[sioc-journal.cn\]](#)
- [2. Regio- and chemoselective Csp³ –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science \(RSC Publishing\) DOI:10.1039/C8SC02965B \[pubs.rsc.org\]](#)
- [3. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [4. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [SMILES string and InChI key for (3-Chlorobenzyl)(2-methoxybenzyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b444868/docs#smiles-string-and-inchi-key-for-3-chlorobenzyl-2-methoxybenzyl-amine\]](https://www.benchchem.com/product/b444868/docs#smiles-string-and-inchi-key-for-3-chlorobenzyl-2-methoxybenzyl-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)